

A Comprehensive Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-thiophenecarboxylic acid

Cat. No.: B1280017

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **2-Bromo-3-thiophenecarboxylic acid**, a pivotal intermediate in organic synthesis and pharmaceutical research. Its unique molecular structure, combining a thiophene ring with a carboxylic acid and a bromine substituent, makes it a versatile building block for the development of a wide array of biologically active molecules and novel materials.^[1] This guide consolidates key data, experimental protocols, and logical workflows to facilitate its application in research and development.

Molecular and Physicochemical Properties

2-Bromo-3-thiophenecarboxylic acid is an off-white to light yellow crystalline solid.^{[1][2]} The presence of the bromine atom and the carboxylic acid group on the thiophene ring enhances its reactivity, making it a valuable precursor for various synthetic transformations.^[1]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_5H_3BrO_2S$	[1] [3]
Molecular Weight	207.05 g/mol	[1] [3]
CAS Number	24287-95-4	[1] [3]
Melting Point	170-182 °C	[1]
Purity (typical)	≥ 97%	
Appearance	Light yellow crystalline powder	[1]

Experimental Protocol: Synthesis of 2-Bromo-3-thiophenecarboxylic acid

The following is a detailed methodology for the synthesis of **2-Bromo-3-thiophenecarboxylic acid** from 3-thiophenecarboxylic acid. This protocol is based on established laboratory procedures.[\[3\]](#)

Materials:

- 3-thiophenecarboxylic acid
- Anhydrous tetrahydrofuran (THF)
- n-butyllithium (n-BuLi), 2.5 M in hexane
- Bromine (Br_2)
- 1M Hydrochloric acid (HCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ether
- Deionized Water

Procedure:

- To a pre-oven-dried 100 mL round-bottom flask, add 3-thiophenecarboxylic acid (2.00 g, 15.6 mmol) and anhydrous THF (30 mL).
- Cool the reaction system to -78 °C using a dry ice/acetone bath.
- Under a nitrogen atmosphere, slowly add a 2.50 M hexane solution of n-butyllithium (12.6 mL, 31.5 mmol) dropwise to the reaction mixture.
- Stir the reaction mixture at -78 °C for 30 minutes.
- Add bromine (0.86 mL, 16.4 mmol) dropwise to the mixture.
- Continue stirring at -78 °C for 1 hour.
- Allow the reaction system to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding 50.0 mL of 1M HCl solution.
- Concentrate the reaction solution under reduced pressure.
- Extract the resulting mixture with ether and water.
- Separate the organic layer and dry it with anhydrous Na_2SO_4 .
- Recrystallize the product twice from a water/ether mixed solvent to yield pale yellow, needle-like crystals of **2-bromo-3-thiophenecarboxylic acid**.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-3-thiophenecarboxylic acid**, providing a clear visual representation of the experimental workflow.

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Bromo-3-thiophenecarboxylic acid**.

Applications in Research and Development

2-Bromo-3-thiophenecarboxylic acid is a versatile compound with applications in several areas of chemical and pharmaceutical research:

- Synthetic Chemistry: It serves as a crucial intermediate in the synthesis of various thiophene derivatives, which are important for developing new materials and pharmaceuticals.[\[1\]](#)
- Pharmaceutical Development: This compound is utilized in the creation of biologically active molecules. Its structure is often incorporated into drug candidates targeting a range of diseases due to its ability to modulate biological pathways.[\[1\]](#)
- Materials Science: It is investigated for its potential in creating novel polymers and coatings that offer enhanced durability and chemical resistance.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-3-thiophenecarboxylic Acid | Properties, Uses, Safety, Supplier China | High Purity Chemical Manufacturer [quinoline-thiophene.com]
- 3. 2-BROMO-3-THIOPHENECARBOXYLIC ACID | 24287-95-4 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-3-thiophenecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280017#2-bromo-3-thiophenecarboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com